Cas no 2680612-68-2 (4-Cyclopentyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid)
![4-Cyclopentyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid structure](https://nl.kuujia.com/scimg/cas/2680612-68-2x500.png)
2680612-68-2 structure
Productnaam:4-Cyclopentyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
4-Cyclopentyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2680612-68-2
- EN300-28279975
- 4-cyclopentyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
- 4-Cyclopentyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
-
- Inchi: 1S/C13H21NO4/c1-2-9-18-13(17)14-11(12(15)16)8-7-10-5-3-4-6-10/h2,10-11H,1,3-9H2,(H,14,17)(H,15,16)
- InChI-sleutel: KVEYYXSJJREGKI-UHFFFAOYSA-N
- LACHT: OC(C(CCC1CCCC1)NC(=O)OCC=C)=O
Berekende eigenschappen
- Exacte massa: 255.14705815g/mol
- Monoisotopische massa: 255.14705815g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 8
- Complexiteit: 297
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 75.6Ų
- XLogP3: 3.1
4-Cyclopentyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28279975-0.05g |
4-cyclopentyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
2680612-68-2 | 95.0% | 0.05g |
$972.0 | 2025-03-19 | |
Enamine | EN300-28279975-0.5g |
4-cyclopentyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
2680612-68-2 | 95.0% | 0.5g |
$1111.0 | 2025-03-19 | |
Enamine | EN300-28279975-1.0g |
4-cyclopentyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
2680612-68-2 | 95.0% | 1.0g |
$1157.0 | 2025-03-19 | |
Enamine | EN300-28279975-0.1g |
4-cyclopentyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
2680612-68-2 | 95.0% | 0.1g |
$1019.0 | 2025-03-19 | |
Enamine | EN300-28279975-10.0g |
4-cyclopentyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
2680612-68-2 | 95.0% | 10.0g |
$4974.0 | 2025-03-19 | |
Enamine | EN300-28279975-0.25g |
4-cyclopentyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
2680612-68-2 | 95.0% | 0.25g |
$1065.0 | 2025-03-19 | |
Enamine | EN300-28279975-2.5g |
4-cyclopentyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
2680612-68-2 | 95.0% | 2.5g |
$2268.0 | 2025-03-19 | |
Enamine | EN300-28279975-5.0g |
4-cyclopentyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
2680612-68-2 | 95.0% | 5.0g |
$3355.0 | 2025-03-19 |
4-Cyclopentyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid Gerelateerde literatuur
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
2680612-68-2 (4-Cyclopentyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid) Gerelateerde producten
- 1048661-96-6(N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide)
- 946329-81-3(2-{5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methylphenyl)acetamide)
- 2320670-10-6(4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-ylmethoxy}-5,6-dimethylpyrimidine)
- 1131605-33-8(Ethyl 2-(dimethylamino)-5-iodobenzoate)
- 2418682-93-4(4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-methylbenzonitrile)
- 1291859-10-3(6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one)
- 180915-62-2((1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride)
- 535925-49-6(2-chloro-5-fluoro-1H-indole-3-carbaldehyde)
- 2034531-95-6(3-[1-(furan-2-carbonyl)piperidin-4-yl]-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one)
- 2378501-54-1(Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate)
Aanbevolen leveranciers
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Bulk

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
CN Leverancier
Bulk

Suzhou Senfeida Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Zhejiang Brunova Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie
